molecular formula C11H11NO2 B3276590 Benzoic acid, 3-(1-cyanopropyl)- CAS No. 64379-72-2

Benzoic acid, 3-(1-cyanopropyl)-

Cat. No. B3276590
CAS RN: 64379-72-2
M. Wt: 189.21 g/mol
InChI Key: RDAIFBHPFRCDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzoic acid, 3-(1-cyanopropyl)-” is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is a derivative of benzoic acid, where a cyanopropyl group is attached to the 3rd carbon of the benzene ring .


Synthesis Analysis

The synthesis of “Benzoic acid, 3-(1-cyanopropyl)-” can be achieved using 2-chlorobenzoic acid metal salt as a starting material . After the reaction, the temperature is raised to room temperature, and the compound is prepared by adding water and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “Benzoic acid, 3-(1-cyanopropyl)-” consists of a benzene ring attached to a carboxyl group and a cyanopropyl group . The cyanopropyl group is attached to the 3rd carbon of the benzene ring .


Physical And Chemical Properties Analysis

“Benzoic acid, 3-(1-cyanopropyl)-” has a predicted boiling point of 365.3±25.0 °C and a predicted density of 1.168±0.06 g/cm3 . Its pKa value is predicted to be 3.96±0.10 .

properties

IUPAC Name

3-(1-cyanopropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-8(7-12)9-4-3-5-10(6-9)11(13)14/h3-6,8H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAIFBHPFRCDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)C1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 3-(1-cyanopropyl)-
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 3-(1-cyanopropyl)-
Reactant of Route 3
Reactant of Route 3
Benzoic acid, 3-(1-cyanopropyl)-
Reactant of Route 4
Benzoic acid, 3-(1-cyanopropyl)-
Reactant of Route 5
Reactant of Route 5
Benzoic acid, 3-(1-cyanopropyl)-
Reactant of Route 6
Benzoic acid, 3-(1-cyanopropyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.